(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE
Overview
Description
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group and a phenylpiperazine moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of (Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE typically involves several steps, including the formation of the imine bond and the introduction of the bromophenyl and phenylpiperazine groups. The synthetic route may involve the following steps:
Formation of the imine bond: This can be achieved by reacting an amine with an aldehyde or ketone under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve the bromination of a phenyl ring using bromine or a brominating agent.
Attachment of the phenylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the bromophenyl group.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine bond to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromophenyl and phenylpiperazine groups contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
(Z)-1-(2-BROMOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE can be compared with other similar compounds, such as:
(Z)-1-(2-CHLOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and binding properties.
(Z)-1-(2-FLUOROPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE: The presence of a fluorophenyl group can influence its chemical behavior and biological activity.
(Z)-1-(2-IODOPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)METHANIMINE: The iodophenyl group may impart different reactivity and binding characteristics compared to the bromophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-1-(2-bromophenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3/c18-17-9-5-4-6-15(17)14-19-21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b19-14- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCRFLMXMMPGNY-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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